

The Discovery and Development of PF-477736: A Selective Chk1 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-477736 is a potent and selective, ATP-competitive small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response (DDR) pathway. This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of PF-477736. It details the compound's mechanism of action, in vitro and in vivo pharmacological properties, and the experimental methodologies employed in its characterization. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage, ensuring genomic integrity by orchestrating cell cycle arrest to allow for DNA repair.[1] In many cancer cells, particularly those with a defective p53 tumor suppressor, the reliance on the Chk1-mediated checkpoint for survival following DNA damage is heightened.[2] This dependency presents a therapeutic window for Chk1 inhibitors, which can abrogate this checkpoint, leading to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality.[3] PF-477736 was developed as a selective Chk1 inhibitor with the potential to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[1]



Discovery and Mechanism of Action

PF-477736, also known as PF-00477736, was identified as a potent and selective diazepinoindolone inhibitor of Chk1.[3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Chk1 and preventing the phosphorylation of its downstream substrates.[2][4] This inhibition effectively abrogates the S and G2-M cell cycle checkpoints that are activated in response to DNA damage. By overriding these critical checkpoints, PF-477736 sensitizes cancer cells to the cytotoxic effects of various DNA-damaging agents.

In Vitro Pharmacology

The in vitro activity of PF-477736 has been extensively characterized through a variety of biochemical and cell-based assays.

Kinase Inhibition Profile

PF-477736 is a highly potent inhibitor of Chk1 with a Ki of 0.49 nM in cell-free assays.[4][5] It exhibits significant selectivity for Chk1 over the related kinase Chk2 (Ki = 47 nM), with a selectivity ratio of approximately 100-fold.[4] Further screening against a panel of over 100 protein kinases revealed that PF-477736 also inhibits several other kinases, though with lesser potency compared to Chk1.[3]



Target Kinase	Ki (nM)	IC50 (nM)	Selectivity vs. Chk1
Chk1	0.49	-	1x
Chk2	47	-	~96x
VEGFR2	-	8	~16x
Fms (CSF1R)	-	10	~20x
Yes	-	14	~29x
Aurora-A	-	23	~47x
FGFR3	-	23	~47x
Flt3	-	25	~51x
Ret	-	39	~80x
CDK1	9900	-	~20,000x

Table 1: Kinase inhibitory profile of PF-477736. Data compiled from multiple sources.[3][4][5][6]

Cellular Activity

In cellular assays, PF-477736 effectively abrogates the DNA damage-induced cell cycle checkpoint. For instance, in CA46 cells, PF-477736 dose-dependently abrogates the camptothecin-induced DNA damage checkpoint at concentrations ranging from 0.01 to 1 μ M.[4] The compound has been shown to potentiate the cytotoxic effects of various chemotherapeutic agents across a range of p53-deficient human cancer cell lines.[2][5]



Cell Line	Chemotherapeutic Agent	Effect of PF-477736	Concentration of PF-477736
HT29	Gemcitabine	Abrogates S-phase arrest and increases apoptosis	180-540 nM
CA46, HeLa	Camptothecin	Abrogates DNA damage checkpoint	128 nM
COLO205	Docetaxel	Suppresses phosphorylation of histone H3 (Ser10) and Cdc25C (Ser216), potentiates apoptosis	360 nM
OVCAR-5	MK-1775 (Wee1 inhibitor)	Synergistic cytotoxic activity, premature mitosis	250 nM

Table 2: In vitro cellular activity of PF-477736 in combination with other agents.[4][5]

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of PF-477736 has been demonstrated in several xenograft models, where it enhances the antitumor activity of chemotherapeutic agents.

Xenograft Studies

In a Colo205 xenograft mouse model, PF-477736 dose-dependently enhanced the antitumor activity of gemcitabine.[5] Similarly, in both COLO205 and MDA-MB-231 xenograft models, intraperitoneal administration of PF-477736 (15 mg/kg) enhanced the tumor growth inhibition induced by gemcitabine.[5] Combination treatment with docetaxel in COLO205 and MDA-MB-231 xenografts also showed significant enhancement of antitumor effects.[3]



Xenograft Model	Combination Agent	PF-477736 Dose and Route	Outcome
Colo205	Gemcitabine	4-60 mg/kg i.p.	Potentiated antitumor activity
COLO205, MDA-MB- 231	Gemcitabine	15 mg/kg i.p.	Enhanced tumor growth inhibition and delay
OVCAR-5	MK-1775	10 mg/kg i.p. (once daily)	Greater tumor growth inhibition
Colo205	Docetaxel	12 mg/kg	Increased phosphorylation of histone H3 (Ser10) and y-H2AX

Table 3: In vivo efficacy of PF-477736 in xenograft models.[4][5]

Pharmacokinetics

Pharmacokinetic studies in rats following a 4 mg/kg intravenous dose of PF-477736 revealed a low systemic plasma clearance of 11.8 mL/min/kg and a terminal half-life of 2.9 hours.[4] The area under the curve (AUC) was determined to be 5.72 µg×hr/mL.[5] Intraperitoneal administration of PF-477736 at doses ranging from 4 to 40 mg/kg exhibited dose-dependent pharmacokinetics.[4]

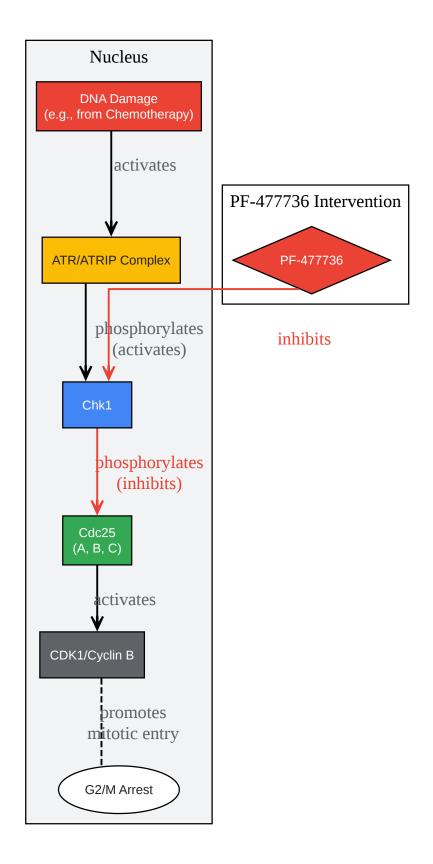
Parameter	Value
Dose (i.v.)	4 mg/kg
Terminal Half-life (T1/2)	2.9 hours
Plasma Clearance (CLp)	11.8 mL/min/kg
Area Under the Curve (AUC)	5.72 μg×hr/mL

Table 4: Pharmacokinetic parameters of PF-477736 in rats.[4][5]

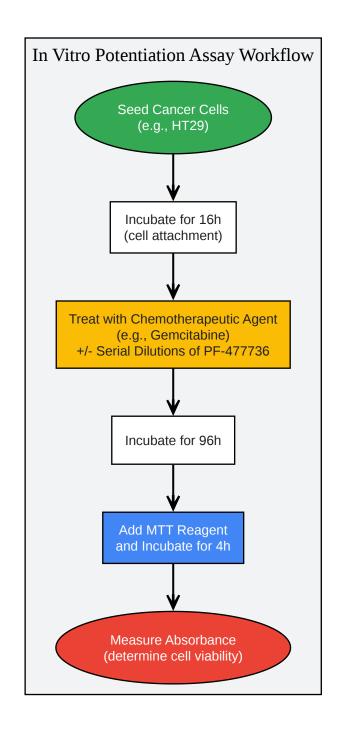


Signaling Pathways and Experimental Workflows Chk1 Signaling Pathway in Response to DNA Damage









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